molecular formula C11H15BrN2O2 B14009896 tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate

Katalognummer: B14009896
Molekulargewicht: 287.15 g/mol
InChI-Schlüssel: CBEISKFCVLPVPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of hydrazinecarboxylate, where the hydrazine group is substituted with a tert-butyl group and a 3-bromophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbazate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenylhydrazine derivatives.

    Oxidation and Reduction: Products include different oxidation states of the hydrazine group.

    Coupling Reactions: Biaryl compounds are the major products.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C11H15BrN2O2

Molekulargewicht

287.15 g/mol

IUPAC-Name

tert-butyl N-(3-bromoanilino)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-5-8(12)7-9/h4-7,13H,1-3H3,(H,14,15)

InChI-Schlüssel

CBEISKFCVLPVPA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NNC1=CC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.